molecular formula C27H17Cl2NO3 B11689467 (3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11689467
M. Wt: 474.3 g/mol
InChI Key: MCIGMXSILOXEAD-NBVRZTHBSA-N
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Description

The compound (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyrrolone core, and multiple aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a pyrrolone precursor under basic or acidic conditions. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including catalyst selection and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic applications.

Medicine

In medicine, the compound is of interest for its potential pharmacological properties. Research may explore its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent, among other therapeutic uses.

Industry

In industry, (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of a furan ring, a pyrrolone core, and multiple aromatic substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C27H17Cl2NO3

Molecular Weight

474.3 g/mol

IUPAC Name

(3E)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-(2-hydroxyphenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H17Cl2NO3/c28-19-10-12-22(29)21(16-19)26-13-11-20(33-26)14-18-15-24(17-6-2-1-3-7-17)30(27(18)32)23-8-4-5-9-25(23)31/h1-16,31H/b18-14+

InChI Key

MCIGMXSILOXEAD-NBVRZTHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C(=O)N2C5=CC=CC=C5O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)N2C5=CC=CC=C5O

Origin of Product

United States

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